Barium cinnamate

Thermal analysis Metal cinnamate decomposition Carbonate intermediate

Barium cinnamate [CAS 23588-87-6] is the barium(II) salt of trans-cinnamic acid, with the general formula Ba(C₉H₇O₂)₂·3H₂O and a molecular weight of 431.6 g/mol (anhydrous basis). It belongs to the class of alkaline earth metal cinnamates, a family of metal-organic salts in which the cinnamate anion (C₆H₅–CH=CH–COO⁻) coordinates to a divalent metal centre.

Molecular Formula C18H14BaO4
Molecular Weight 431.6 g/mol
CAS No. 23588-87-6
Cat. No. B12648128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium cinnamate
CAS23588-87-6
Molecular FormulaC18H14BaO4
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ba+2]
InChIInChI=1S/2C9H8O2.Ba/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+;
InChIKeyKCBWDPZQPRKSRE-RWUXNGIBSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium Cinnamate (CAS 23588-87-6): Chemical Identity, Class, and Procurement-Relevant Baseline


Barium cinnamate [CAS 23588-87-6] is the barium(II) salt of trans-cinnamic acid, with the general formula Ba(C₉H₇O₂)₂·3H₂O and a molecular weight of 431.6 g/mol (anhydrous basis) . It belongs to the class of alkaline earth metal cinnamates, a family of metal-organic salts in which the cinnamate anion (C₆H₅–CH=CH–COO⁻) coordinates to a divalent metal centre [1]. The compound is a white to off-white crystalline solid, soluble in polar organic solvents, and is classified under EU CLP as Acute Toxicity Category 4 as a barium salt [2]. Industrially, barium cinnamate is positioned at the intersection of metal carboxylate heat stabilisers for halogenated polymers and aromatic carboxylate corrosion inhibitors, where its specific combination of the Ba²⁺ cation and the unsaturated cinnamate ligand creates a thermal decomposition and reactivity profile that is not replicated by its closest alkaline earth or transition metal cinnamate analogs.

Why Barium Cinnamate Cannot Be Swapped with Other Alkaline Earth or Transition Metal Cinnamates


Alkaline earth and transition metal cinnamates are not interchangeable because the identity of the metal cation governs three critical performance parameters: the thermal decomposition pathway (formation vs. absence of a stable carbonate intermediate), the dehydration stoichiometry and temperature range, and the kinetics of ligand-exchange reactions relevant to PVC stabilisation. The direct comparative study by Zaina Chiaretto et al. demonstrated that barium cinnamate [Ba(L)₂·3H₂O] dehydrates in a single step between 130–230 °C and decomposes to BaCO₃ between 230–500 °C, whereas magnesium cinnamate decomposes without any carbonate intermediate and calcium cinnamate dehydrates in two distinct steps over a lower temperature range [1]. In the context of PVC heat stabilisation, Grossman showed that barium carboxylates react with allylic chloride model compounds approximately two orders of magnitude slower than cadmium carboxylates (k ≈ 3 × 10⁻⁵ s⁻¹ vs. ~300 × 10⁻⁵ s⁻¹), a kinetic differentiation that dictates the synergistic pairing strategy in mixed-metal stabiliser formulations [2]. For corrosion inhibition, cinnamate salts as a class achieve effective protection at concentrations of 5–10 × 10⁻⁴ N — roughly half the threshold required for benzoate or acetate salts (10–20 × 10⁻⁴ N) — but the cation identity does not significantly alter inhibition efficiency, meaning the selection of barium over sodium or calcium is driven by secondary factors such as compatibility with the substrate, solubility, and regulatory profile rather than inhibition potency alone [3].

Barium Cinnamate (CAS 23588-87-6): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Thermal Decomposition Pathway: BaCO₃ Intermediate Formation vs. Direct Oxide Formation for Mg Cinnamate

Barium cinnamate thermally decomposes via a well-defined BaCO₃ intermediate between 230–500 °C (Theor. mass residue = 48.24%; observed TG = 48.37%), whereas magnesium cinnamate decomposes directly to MgO without any observable carbonate intermediate [1]. This carbonate-forming pathway is unique to Ca, Sr, and Ba cinnamates within the alkaline earth series; however, only Ba cinnamate combines this carbonate intermediate with a single-step dehydration, simplifying thermal processing predictability [1]. The DSC endothermic peak for Ba cinnamate dehydration occurs at 215 °C, higher than the corresponding peaks for Ca cinnamate (135 °C and 225 °C, two-step) and Sr cinnamate (120 °C and 205 °C, two-step) [1].

Thermal analysis Metal cinnamate decomposition Carbonate intermediate TGA-DSC

PVC Dehydrochlorination Kinetics: Ba Carboxylates Are ~100× Slower Than Cd Carboxylates

In a model reaction using cinnamyl chloride as a PVC-degradation surrogate, barium carboxylates exhibited a rate constant approximately two orders of magnitude slower than cadmium carboxylates (k_Ba ≈ 3 × 10⁻⁵ s⁻¹ vs. k_Cd ≈ 300 × 10⁻⁵ s⁻¹) at 50 °C in n-butyl acetate [1]. This kinetic differential is the mechanistic basis for Ba/Zn and historical Ba/Cd synergistic stabiliser systems: the fast-reacting Cd (or Zn) carboxylate performs the primary chloride displacement, while the excess Ba carboxylate scavenges the resulting metal chloride via a carboxylate-bridged intermediate, regenerating the active species [1]. The general reactivity order for metal carboxylates in PVC stabilisation is Zn > Cd > Pb > Ca > Ba [2]. Barium cinnamate, as a barium carboxylate, is expected to occupy the slowest-kinetics position in this series.

PVC stabilisation Dehydrochlorination kinetics Mixed-metal synergism Barium carboxylate

Aqueous Corrosion Inhibition: Cinnamate Salts Require ~50% Lower Threshold Concentration Than Benzoate Salts

Beckmann and Mayne determined the lowest concentration at which various salts inhibited iron corrosion at pH 6.5–7.0. Cinnamate salts (including barium cinnamate) were effective at 5–10 × 10⁻⁴ N, whereas benzoate and acetate salts required 10–20 × 10⁻⁴ N — approximately double the concentration [1]. Critically, the study found that 'inhibition was almost unaffected by the nature of the cation,' meaning the ~2× potency advantage of cinnamates over benzoates is ligand-driven and independent of whether the counterion is barium, sodium, or calcium [1]. A separate study confirmed that 0.2% sodium cinnamate is effective in water at pH 7.5 containing 17 ppm NaCl or 0.5% ethyl octanol [2].

Corrosion inhibition Iron corrosion Cinnamate Benzoate Minimum inhibitory concentration

Crystal Structure: Isomorphism with Strontium Cinnamate Enables Predictive Solid-State Design

X-ray powder diffraction (XRPD) analysis by Zaina Chiaretto et al. established that barium cinnamate and strontium cinnamate are isomorphous — they share the same crystal packing arrangement despite different cation sizes [1]. This isomorphism is not shared with magnesium or calcium cinnamates, which adopt distinct crystal structures [1]. All four alkaline earth cinnamates (Mg, Ca, Sr, Ba) are confirmed to be crystalline, not amorphous [1]. The Ba/Sr isomorphous pair provides a predictable structural framework: Sr cinnamate [Sr(L)₂·0.8H₂O] can serve as a lower-toxicity structural surrogate for preliminary crystallographic studies, while Ba cinnamate's higher electron density (Ba²⁺ vs. Sr²⁺) offers enhanced X-ray contrast for diffraction experiments.

X-ray powder diffraction Isomorphism Crystal engineering Strontium cinnamate

Hydration Stoichiometry: 3 H₂O for Ba Cinnamate vs. 0.8–4 H₂O Across the Alkaline Earth Series

The hydration stoichiometry of alkaline earth cinnamates varies systematically with cation identity: Ba(L)₂·3H₂O, Sr(L)₂·0.8H₂O, Ca(L)₂·4H₂O, and Mg(L)₂·2H₂O [1]. Barium cinnamate's 3 H₂O molecules are lost in a single step between 130–230 °C (Theor. mass loss = 11.13%; TG = 11.3%), producing a well-defined anhydrous phase prior to thermal decomposition [1]. In contrast, calcium cinnamate loses its 4 H₂O in two separate steps (55–110 °C and 175–230 °C), and strontium cinnamate loses its 0.8 H₂O in two steps (60–100 °C and 140–180 °C), each with only 0.4 H₂O per step [1]. The single-step, higher-temperature dehydration of Ba cinnamate provides a cleaner thermal processing window compared to the multi-step dehydration of Ca and Sr analogs.

Hydration water Stoichiometry TGA Alkaline earth cinnamate

Barium Cinnamate (CAS 23588-87-6): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Long-Term Thermal Stabiliser Anchor in Ba/Zn Mixed-Metal PVC Formulations

Barium cinnamate is optimally deployed as the slow-kinetics, long-duration component in barium/zinc synergistic PVC heat stabiliser systems. The mechanistic basis is established by Grossman's finding that barium carboxylates react with allylic chloride sites approximately 100× slower than cadmium carboxylates (k ≈ 3 × 10⁻⁵ s⁻¹ vs. ~300 × 10⁻⁵ s⁻¹) [1]. Zn carboxylates are even faster [2]. In a Ba/Zn formulation, the zinc component rapidly scavenges labile chlorine during early thermal exposure (providing initial colour retention), while the barium cinnamate serves as the reservoir that captures ZnCl₂ via carboxylate-bridged intermediate formation, regenerating the active Zn species and preventing zinc-burn discolouration [1]. The single-step dehydration of Ba cinnamate (130–230 °C, DSC peak at 215 °C) ensures that water release does not interfere with PVC processing at typical extrusion temperatures (160–200 °C), unlike Ca cinnamate which begins dehydrating as low as 55 °C [3].

Controlled Thermal Precursor for BaCO₃ and BaO Nanomaterials via Stepwise Pyrolysis

The thermal decomposition pathway of barium cinnamate — dehydration to anhydrous Ba(L)₂ at 130–230 °C, followed by organic ligand pyrolysis to a BaCO₃ residue (TG = 48.37% vs. Theor. = 48.24%) between 230–500 °C [3] — provides a well-defined, two-stage thermal route to phase-pure BaCO₃. This contrasts with magnesium cinnamate, which produces no carbonate intermediate and decomposes directly to MgO [3]. The BaCO₃ intermediate can subsequently be calcined to BaO at temperatures above ~800 °C. This controlled stepwise decomposition is valuable for synthesising BaCO₃ nanorods, BaTiO₃ precursors, and barium-based ceramic materials where carbonate-phase purity and crystallite morphology depend on the decomposition kinetics of the organic precursor. The isomorphous relationship with Sr cinnamate [3] further enables the design of mixed Ba/Sr cinnamate solid solutions as single-source precursors for BaₓSr₁₋ₓCO₃ and derived mixed-metal oxides.

Corrosion Inhibitor for Ferrous Metals in Near-Neutral Aqueous Systems

Barium cinnamate can be formulated as a corrosion inhibitor for iron and steel in aqueous systems at pH 6.5–7.0, where cinnamate salts demonstrate effective inhibition at 5–10 × 10⁻⁴ N — roughly half the concentration required for the more common benzoate inhibitors (10–20 × 10⁻⁴ N) [4]. Because inhibition efficiency is cation-independent [4], barium cinnamate is selected over sodium or calcium cinnamate when: (a) lower water solubility is desired for controlled-release or coating applications; (b) the barium cation provides secondary benefits such as sulphate scavenging in mixed-electrolyte environments; or (c) formulation compatibility with other barium-containing additives is required. The ECHA regulatory classification of barium cinnamate as Acute Toxicity Category 4 [5] must be factored into end-use compliance, particularly for applications falling under the Construction Products Regulation or Ecolabel restrictions.

Crystalline Host Matrix for Barium/Strontium Solid-Solution Materials Design

The confirmed isomorphism between barium cinnamate and strontium cinnamate — both crystalline, sharing the same XRPD pattern type, while Mg and Ca cinnamates adopt different structures [3] — establishes the Ba/Sr cinnamate pair as a tractable system for crystal engineering studies. Researchers can prepare Ba₁₋ₓSrₓ(L)₂·nH₂O solid solutions across the full compositional range and characterise how the Ba/Sr ratio modulates lattice parameters, dehydration behaviour, and thermal decomposition temperature without phase separation. The high electron density of Ba²⁺ relative to Sr²⁺ provides strong X-ray scattering contrast, facilitating Rietveld refinement of site occupancies in mixed-metal phases. This scenario is particularly relevant for academic and industrial groups developing compositionally graded barium-strontium carbonate or oxide materials where precursor-level atomic mixing is critical to final product homogeneity.

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